molecular formula C23H17N3 B2681076 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-77-4

8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2681076
CAS No.: 901043-77-4
M. Wt: 335.41
InChI Key: XMWJTHGBEGSIRU-UHFFFAOYSA-N
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Description

8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with methyl and phenyl substituents at specific positions.

Preparation Methods

The synthesis of 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline under appropriate reaction conditions . This reaction typically requires the use of a solvent such as tetrahydrofuran and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction may yield pyrazole derivatives.

Properties

IUPAC Name

8-methyl-1,3-diphenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c1-16-12-13-21-19(14-16)23-20(15-24-21)22(17-8-4-2-5-9-17)25-26(23)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWJTHGBEGSIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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